molecular formula C8H8Cl2N2O B12469167 2-(2,5-Dichlorophenoxy)ethanimidamide

2-(2,5-Dichlorophenoxy)ethanimidamide

Katalognummer: B12469167
Molekulargewicht: 219.06 g/mol
InChI-Schlüssel: PKZKDGIMVGMHTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-Dichlorophenoxy)ethanimidamide is a chemical compound with the molecular formula C8H8Cl2N2O. It is characterized by the presence of two chlorine atoms attached to a phenoxy group, which is further connected to an ethanimidamide moiety.

Vorbereitungsmethoden

The synthesis of 2-(2,5-Dichlorophenoxy)ethanimidamide typically involves the reaction of 2,5-dichlorophenol with ethyl chloroacetate to form an intermediate ester. This ester is then subjected to amidation using ammonia or an amine to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction .

Analyse Chemischer Reaktionen

2-(2,5-Dichlorophenoxy)ethanimidamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dichlorophenoxy)ethanimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(2,5-Dichlorophenoxy)ethanimidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling .

Vergleich Mit ähnlichen Verbindungen

2-(2,5-Dichlorophenoxy)ethanimidamide can be compared with other similar compounds, such as:

    2-(2,4-Dichlorophenoxy)ethanimidamide: This compound has a similar structure but with chlorine atoms at different positions on the phenoxy group. It may exhibit different chemical and biological properties due to the variation in chlorine atom positions.

    2-(2,5-Dichlorophenoxy)acetic acid: This compound has a carboxylic acid group instead of an ethanimidamide moiety.

Eigenschaften

Molekularformel

C8H8Cl2N2O

Molekulargewicht

219.06 g/mol

IUPAC-Name

2-(2,5-dichlorophenoxy)ethanimidamide

InChI

InChI=1S/C8H8Cl2N2O/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H3,11,12)

InChI-Schlüssel

PKZKDGIMVGMHTL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)OCC(=N)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.